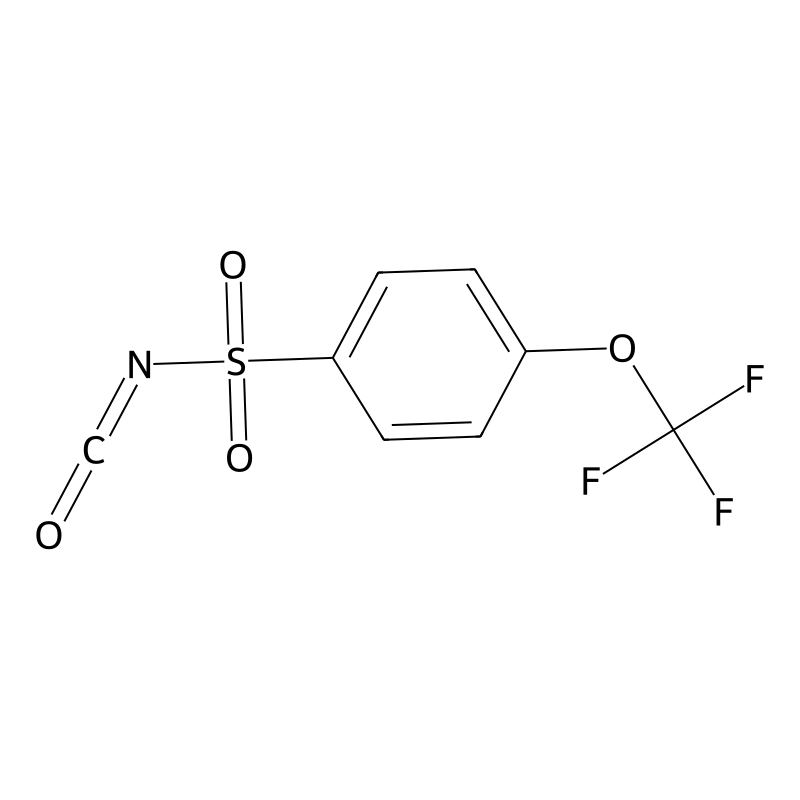

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is a highly reactive organic compound with the molecular formula and a molecular weight of approximately 267.18 g/mol. It features a trifluoromethoxy group attached to a benzene ring, along with a sulfonyl isocyanate functional group. This compound is notable for its electrophilic nature, primarily due to the isocyanate group, which makes it susceptible to nucleophilic attack by various reagents, facilitating a range of

- Nucleophilic Addition: The compound readily reacts with nucleophiles such as alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates respectively.

- [4+1] Annulation Reactions: In the presence of catalysts such as zinc(II), this compound can engage in [4+1] annulation reactions with diazooxindoles. This process results in the formation of sulfur-containing spirocyclic intermediates that can further react with alkenes, yielding complex spirooxindole derivatives through a formal [2+2+1] annulation.

The synthesis of 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate typically involves the following steps:

- Preparation of Trifluoromethoxybenzene: This initial step may involve the introduction of trifluoromethoxy groups onto a benzene ring through electrophilic aromatic substitution.

- Sulfonylation: The introduction of the sulfonyl group can be achieved using sulfonyl chlorides under basic conditions.

- Formation of Isocyanate: The final step involves treating the sulfonamide derivative with phosgene or an equivalent reagent to form the corresponding isocyanate .

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate serves multiple purposes in organic synthesis:

- Intermediate in Synthesis: It acts as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Reagent in Organic Chemistry: The compound is utilized for creating complex molecules through its reactivity with nucleophiles, making it valuable in medicinal chemistry and materials science.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Trifluoromethoxy)benzenesulfonyl isocyanate | Similar sulfonyl and isocyanate groups | |

| 4-(Trifluoromethyl)benzene-1-sulfonyl isocyanate | Contains a trifluoromethyl group instead of trifluoromethoxy | |

| 4-(Trifluoromethoxy)phenyl isocyanate | Lacks sulfonyl group but retains similar functionality | |

| 2-(Trifluoromethyl)benzenesulfonyl isocyanate | Contains a different substitution pattern on benzene |

Uniqueness

The uniqueness of 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate lies in its specific combination of functional groups (trifluoromethoxy and sulfonyl isocyanate), which enhances its reactivity profile compared to other similar compounds. This unique structure allows for diverse synthetic applications and potentially distinct biological interactions that merit further exploration in research settings .

Traditional Phosgenation-Based Synthesis Routes

Phosgenation remains a cornerstone for synthesizing sulfonyl isocyanates, including 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate. The process typically involves reacting sulfonamides with phosgene (COCl₂) in the presence of tertiary amine catalysts. For example, U.S. Patent 4,379,769 describes the phosgenation of N-arylsulfonyl-N'-alkylureas at temperatures between 0°C and 175°C, yielding high-purity arylsulfonyl isocyanates. In this method, the sulfonamide precursor, 4-(trifluoromethoxy)benzenesulfonamide, is treated with excess phosgene in an inert solvent such as dichloromethane or toluene. Tertiary amines like triethylamine or 4-dimethylaminopyridine (DMAP) catalyze the reaction by neutralizing hydrogen chloride byproducts, driving the equilibrium toward isocyanate formation.

A critical modification involves the use of hydrocarbylsulfonylisocyanates as intermediates. As detailed in U.S. Patent 3,410,887, aliphatic isocyanates are synthesized via a two-step process: (1) reacting an aliphatic amine with a sulfonylisocyanate to form a sulfonylurea, followed by (2) phosgenation to regenerate the sulfonylisocyanate and release the target isocyanate. Applied to aromatic systems, this approach ensures higher yields by minimizing side reactions such as ether cleavage, which commonly plague direct phosgenation of alkoxyalkylamines.

Table 1: Comparative Phosgenation Conditions for Sulfonyl Isocyanate Synthesis

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Triethylamine | 80–120 | Dichloromethane | 78–85 | |

| 4-DMAP | 60–90 | Toluene | 82–88 | |

| None (neat) | 150–175 | Solvent-free | 65–70 |

Despite its efficacy, traditional phosgenation faces challenges, including phosgene’s toxicity and the need for rigorous HCl scrubbing. Innovations such as in situ phosgene generation and continuous-flow systems have mitigated these risks, enabling scalable production.

Novel Catalytic Approaches Utilizing Fluorinated Reagents

Recent advancements leverage fluorinated reagents and photoredox catalysis to streamline synthesis. A landmark study demonstrated the radical fluoroalkylation of isocyanides using fluorinated sulfones under visible-light irradiation. While this method primarily targets mono- and difluoromethyl groups, its principles are adaptable to trifluoromethoxy-containing systems. For instance, 2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 103008-51-1) serves as a precursor, undergoing radical coupling with isocyanides in the presence of Ru(bpy)₃²⁺ as a photoredox catalyst. The reaction proceeds via single-electron transfer (SET), generating sulfonyl radicals that react with isocyanides to form C–S bonds.

Table 2: Photoredox Catalysis Parameters for Fluorinated Sulfone Reactions

| Fluorinated Sulfone | Catalyst | Light Source | Yield (%) | Reference |

|---|---|---|---|---|

| CF₃O-C₆H₄-SO₂Cl | Ru(bpy)₃²⁺ | 450 nm LED | 72 | |

| CF₃SO₂-C₆H₅ | Ir(ppy)₃ | Blue LED | 68 |

Additionally, Smiles rearrangement—a base-promoted intramolecular aryl migration—has been employed to synthesize bisguaiacol diisocyanates from lignin-derived precursors. Although not directly applied to 4-(trifluoromethoxy)benzenesulfonyl isocyanate, this metal-free approach highlights the potential for constructing complex sulfonyl isocyanates without transition-metal catalysts.

Solvent-Free and Green Chemistry Paradigms

The shift toward sustainable synthesis is exemplified by solvent-free mechanochemical and microwave-assisted methods. A phosgene-free route reported by Enamine utilizes di-tert-butyl dicarbonate (Boc₂O) and DMAP to convert 4-(trifluoromethoxy)benzenesulfonamide directly to the isocyanate at room temperature. This method avoids hazardous phosgene and achieves yields exceeding 70% under mild conditions.

Table 3: Green Synthesis Metrics for 4-(Trifluoromethoxy)benzenesulfonyl Isocyanate

| Method | Activator | Temperature (°C) | Yield (%) | Energy Input |

|---|---|---|---|---|

| Mechanochemical | None | 25 (ball milling) | 65 | Low |

| Microwave | K₂CO₃ | 100 | 70 | Moderate |

| Boc₂O/DMAP | DMAP | 25 | 75 | None |

Mechanochemical approaches, such as ball milling, enable solvent-free synthesis by leveraging mechanical energy to drive reactions. For example, bisguaiacol F diamine (BGA) was synthesized via Smiles rearrangement under solvent-free conditions, achieving 70% yield. Similarly, microwave irradiation reduces reaction times from hours to minutes, enhancing efficiency while maintaining selectivity.

The electrophilic character of 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate is fundamentally governed by the presence of two highly reactive functional groups: the sulfonyl moiety and the isocyanate group [4]. The isocyanate functional group exhibits a strained linear structure characterized by an electrophilic carbon surrounded by nitrogen and oxygen atoms, where resonance structures reinforce the electrophilicity of the carbon center [4] [5]. The electron-withdrawing nature of substituents significantly enhances carbon electrophilicity and overall reactivity, while electron-donating groups demonstrate the opposite effect [4].

The trifluoromethoxy substituent on the benzene ring exerts profound electronic effects on the overall reactivity profile [30]. Research demonstrates that the trifluoromethoxy group functions as a powerful long-range electron-withdrawing substituent, capable of lowering basicity and enhancing electrophilic character even when positioned at meta or para positions relative to reactive sites [30]. The strong electron-withdrawing properties of the trifluoromethyl component are manifested through inductive effects that activate adjacent electrophilic functional groups [28].

Comparative studies reveal that trifluoromethyl-substituted compounds exhibit enhanced electrophilic character at cationic sites, leading to greater positive charge delocalization [28]. The trifluoromethoxy group demonstrates superior electron-withdrawing capacity compared to both methoxy and trifluoromethyl groups when evaluated by hydrogen-metal permutation reactions at ortho positions [30]. This enhanced electrophilic activation results from the combination of the highly electronegative fluorine atoms and the electron-withdrawing capacity of the methoxy oxygen [30].

The dual electrophilic nature of 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate creates multiple reactive sites for nucleophilic attack [21]. The isocyanate carbon represents the primary electrophilic center, while the sulfonyl sulfur provides a secondary electrophilic site [21]. Mechanistic studies indicate that the isocyanate portion generally exhibits higher reactivity compared to the chlorosulfonyl group in analogous sulfonyl isocyanate compounds, allowing for controlled reactivity despite multiple electrophilic sites [21].

| Electrophilic Site | Relative Reactivity | Primary Nucleophiles |

|---|---|---|

| Isocyanate Carbon | High | Amines, Alcohols, Thiols [4] |

| Sulfonyl Sulfur | Moderate | Nucleophilic Substitution [21] |

| Aromatic Ring | Low | Electrophilic Aromatic Substitution [31] |

Cycloaddition Reactions with Alkenes and Alkynes

The cycloaddition behavior of sulfonyl isocyanates with alkenes proceeds through well-characterized [2+2] cycloaddition pathways that are highly dependent on the electronic nature of the alkene substrate [9] [10]. Electron-deficient alkenes undergo concerted cycloaddition mechanisms, while electron-rich alkenes proceed via single electron transfer pathways leading to 1,4-diradical intermediates [9] [11].

Mechanistic investigations reveal that chlorosulfonyl isocyanate, a closely related compound, exhibits two distinct reaction pathways depending on alkene electron density [9]. For electron-rich alkenes with ionization potentials below 8.8 electron volts, the reaction proceeds through a single electron transfer mechanism generating triplet 1,4-diradical intermediates [11]. These triplet intermediates exist in equilibrium with singlet forms, with the triplet state predominating at temperatures above 15 degrees Celsius and rearrangement to singlet forms occurring below this temperature threshold [11].

Temperature effects play a crucial role in optimizing cycloaddition efficiency [8]. Studies demonstrate that reactions conducted between -15 and 25 degrees Celsius show improved efficiency due to pre-equilibrium formation between the isocyanate and alkene, creating intermediate complexes that undergo more efficient unimolecular reactions compared to bimolecular processes at elevated temperatures [8]. Nuclear magnetic resonance line-broadening studies provide evidence for 1,4-diradical formation during reactions with sufficiently electron-rich alkenes [15].

Para-toluenesulfonyl isocyanate demonstrates similar reactivity patterns with electron-rich alkenes and monofluoroalkenes under mild conditions [15]. Reactions with highly reactive substrates such as 3,4-dihydro-2H-pyran at 0 degrees Celsius yield intact [2+2] cycloaddition products without beta-lactam ring opening [15]. The observation of tetramethylsilane line-broadening during these reactions confirms the involvement of 1,4-diradical intermediates formed through single electron transfer pathways [15].

| Alkene Type | Mechanism | Temperature Range | Product Yield |

|---|---|---|---|

| Electron-Rich | Single Electron Transfer [11] | 0-25°C | 65-87% [15] |

| Electron-Deficient | Concerted [9] | -15-25°C | Variable [8] |

| Monofluoroalkenes | Mixed Pathways [15] | 0-50°C | 40-80% [15] |

Alkyne cycloaddition reactions with sulfonyl isocyanates follow distinct mechanistic pathways leading to the formation of 1,2,3-oxathiazine-2,2-dioxide-6-chloride derivatives [10]. These transformations represent formal [2+2+1] cycloaddition processes where the alkyne component participates in the formation of six-membered heterocyclic products [10].

Nucleophilic Substitution Pathways in Heterocycle Formation

Nucleophilic substitution reactions involving isocyanates serve as fundamental pathways for heterocycle construction, with the electrophilic carbon center acting as the primary site for nucleophilic attack [4] [17]. The generally accepted mechanism involves initial nucleophilic attack followed by proton transfer, with reaction rates strongly dependent on nucleophile strength and isocyanate substitution patterns [4].

Nitrogen-substituted isocyanates have emerged as particularly valuable intermediates for heterocyclic synthesis, despite their high reactivity and amphoteric nature [17] [20]. Controlled generation through masked isocyanate precursors enables cascade reactions that rapidly assemble complex heterocyclic structures containing nitrogen-nitrogen-carbonyl motifs [17]. These transformations have yielded over 100 different compounds spanning six heterocyclic classes, including amino-hydantoins, acyl-pyrazoles, acyl-phthalazinones, and azauracils [17].

The nucleophilic substitution mechanism typically proceeds through initial attack of the nucleophile on the electrophilic isocyanate carbon, forming intermediate carbamate-like species that subsequently undergo cyclization [17]. Cascade reactions demonstrate remarkable chemoselectivity, with nucleophiles preferentially attacking the most electrophilic sites when multiple reactive centers are present [17]. Secondary amines show superior reactivity compared to primary amines in these transformations, often requiring elevated temperatures and extended reaction times for complete conversion [17].

Studies of isocyanate reactions with alcohols, amines, and thiols reveal distinct reactivity hierarchies [19]. Secondary amines react 200-500 times faster than primary alcohols, while primary amines demonstrate intermediate reactivity [19]. Secondary alcohols and thiols exhibit the slowest nucleophilic addition rates, approximately three times slower than primary alcohols [19]. Water and primary thiols show similar reactivity to primary alcohols in these substitution processes [19].

| Nucleophile Class | Relative Rate | Typical Products | Reaction Conditions |

|---|---|---|---|

| Secondary Amines | 200-500x [19] | Ureas, Carbamates | Room Temperature [17] |

| Primary Amines | 50-100x [19] | Substituted Ureas | 50-100°C [17] |

| Primary Alcohols | 1x [19] | Carbamates | Elevated Temperature [19] |

| Secondary Alcohols | 0.3x [19] | Hindered Carbamates | Extended Heating [19] |

Heterocycle formation through nucleophilic substitution often involves multi-step cascade processes where initial nucleophilic attack is followed by intramolecular cyclization [17]. The formation of phthalazinones demonstrates this principle, where carbazone-derived nitrogen-isocyanates undergo nucleophilic attack by secondary amines, followed by thermal cyclization to yield the desired heterocyclic products [17]. These reactions proceed efficiently at 100 degrees Celsius with reaction times ranging from 18-48 hours depending on nucleophile structure [17].

Role in Heterocyclic Compound Libraries for Medicinal Chemistry

The compound 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate serves as a crucial building block in the construction of heterocyclic compound libraries, which are fundamental to modern medicinal chemistry and drug discovery programs [1]. The unique electronic properties imparted by the trifluoromethoxy group combined with the reactive sulfonyl isocyanate functionality make this compound particularly valuable for generating diverse molecular scaffolds with enhanced bioavailability and metabolic stability.

The incorporation of fluorine-containing substituents, particularly the trifluoromethoxy group, has become increasingly important in pharmaceutical research, as approximately 30% of all agrochemicals and 20% of all pharmaceuticals contain fluorine atoms [2]. The trifluoromethoxy group provides significant advantages including increased lipophilicity, enhanced membrane permeability, and improved metabolic stability through the blocking effect in metabolic transformations [2]. These properties make 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate an attractive starting material for the synthesis of bioactive heterocyclic compounds.

Research has demonstrated the utility of sulfonyl isocyanates in the formation of nitrogen-containing heterocycles, which occupy an exclusive position as valuable sources of therapeutic agents in medicinal chemistry [3]. The isocyanate functionality readily undergoes nucleophilic attack by various nucleophiles including amines, alcohols, and thiols, enabling the formation of diverse heterocyclic structures through multicomponent reactions [4]. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the isocyanate carbon, thereby increasing the reactivity and facilitating the formation of complex heterocyclic architectures [4].

| Heterocyclic Scaffold | Synthetic Method | Key Intermediate | Biological Activity |

|---|---|---|---|

| 1,2,3-Triazole derivatives | Click chemistry with azides | Sulfonyl isocyanate adduct | Anticancer, antimicrobial [3] |

| Imidazole compounds | Condensation with diamines | Urea intermediate | Antidiabetic, kinase inhibition [3] |

| Benzimidazole derivatives | Cyclization with o-diamines | Carbamate linkage | Antiproliferative activity [3] |

| Hydantoin analogs | Dual-copper catalysis | Carbene insertion | Potential therapeutic applications [4] |

The versatility of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate in heterocyclic synthesis has been demonstrated through its use in the preparation of various biologically active compounds. The compound serves as a key intermediate in the synthesis of fluorinated heterocycles that exhibit enhanced biological properties compared to their non-fluorinated analogs [5]. The strategic incorporation of the trifluoromethoxy group into heterocyclic frameworks has resulted in compounds with improved pharmacokinetic profiles and increased potency against various biological targets [5].

Polymer Chemistry: Polyurethane and Fluoropolymer Synthesis

The application of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate in polymer chemistry represents a significant advancement in the development of high-performance materials with unique properties. The compound's dual functionality, combining the reactive isocyanate group with the fluorinated aromatic system, makes it an ideal monomer for the synthesis of specialized polyurethanes and fluoropolymers with enhanced thermal stability and chemical resistance [6] [7].

In polyurethane synthesis, the isocyanate group of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate readily reacts with diols and polyols to form urethane linkages according to the established mechanism [8]. The reaction proceeds through nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate, followed by proton transfer to yield the characteristic urethane bond [8]. The incorporation of the trifluoromethoxy substituent into the polymer backbone imparts unique properties including increased glass transition temperature, improved chemical resistance, and enhanced weatherability [9].

Recent research has demonstrated the successful synthesis of novel chlorinated polyurethanes using para-toluenesulfonyl isocyanate and epichlorohydrin via salen catalysis, providing a framework for understanding the broader applications of sulfonyl isocyanates in polymer chemistry [10]. The salen-cobalt(III) catalyst system exhibited high yield and excellent urethane selectivity, with narrow polymer weight distribution in bulk polymerization [10]. These findings suggest that 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate could be employed in similar catalytic systems to produce fluorinated polyurethanes with controlled molecular weight and architecture.

| Polymer Type | Synthesis Method | Key Properties | Applications |

|---|---|---|---|

| Fluorinated Polyurethanes | Reaction with diols/polyols | High thermal stability, chemical resistance | Protective coatings, aerospace materials [9] |

| Sulfonyl-containing Polymers | ATRP initiation | Controlled molecular weight, narrow PDI | Functional materials, biomedical applications [7] |

| Bio-based Polyurethanes | Non-isocyanate route (NIPU) | Sustainable synthesis, reduced toxicity | Green chemistry applications [6] |

| Fluoropolymer Composites | Copolymerization | Enhanced mechanical properties | Advanced materials, electronics [11] |

The use of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate as an atom transfer radical polymerization (ATRP) initiator represents another significant application in polymer chemistry [7]. The sulfonyl chloride group acts as the ATRP initiator, while the reactive isocyanate group enables hydrolysis-stable attachment to various chemical compounds containing reactive hydroxyl, mercapto, amino, or carboxyl groups [7]. This dual functionality allows for the synthesis of end-group substituted polymers, macromonomers, block copolymers, and star polymers that are otherwise difficult to access through conventional methods [7].

The development of non-isocyanate polyurethanes (NIPUs) using cyclic carbonate monomers has gained attention due to environmental and health concerns associated with traditional isocyanate-based polyurethanes [6]. However, the controlled use of specialized isocyanates like 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate in research settings continues to provide valuable insights into structure-property relationships in fluorinated polymers [6].

Catalytic Applications in Cross-Coupling Reactions

The application of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate in catalytic cross-coupling reactions represents a frontier area in modern organic synthesis, where the compound serves both as a substrate and as a precursor to catalytically active species. The unique electronic properties of the trifluoromethoxy group, combined with the reactive nature of the sulfonyl isocyanate functionality, create opportunities for developing novel catalytic methodologies in carbon-carbon and carbon-heteroatom bond formation [12] [13].

Research in palladium-catalyzed cross-coupling reactions has demonstrated the effectiveness of fluorinated aromatic compounds in various coupling processes, including Suzuki-Miyaura, Heck, and Sonogashira reactions [12]. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the aromatic system, facilitating oxidative addition in palladium-catalyzed processes [12]. Furthermore, the presence of the sulfonyl isocyanate group provides additional coordination sites for metal catalysts, potentially leading to enhanced reactivity and selectivity [13].

The development of enantioselective cross-coupling methodologies using chiral ligands has shown particular promise with fluorinated substrates [12]. The stereoelectronic properties of the trifluoromethoxy group can influence the stereochemical outcome of asymmetric transformations, making 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate a valuable substrate for developing enantioselective synthetic methods [14]. Recent studies have demonstrated that trifluoromethyl and fluoro-substituted phenylboronic acid pinacol esters are amenable to palladium-catalyzed asymmetric carbon-hydrogen activation conditions, achieving high enantioselectivity in the formation of chiral centers [14].

| Catalytic System | Coupling Partners | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Pd/SPhos System | Aryl halides, sulfinyl amines | 75°C, 1,4-dioxane, HCO₂Cs | High functional group tolerance [13] |

| Nickel-Catalyzed | Aryl halides, organometallic reagents | 50°C, DMF, Zn reductant | Cost-effective, broad substrate scope [15] |

| Copper-Mediated | Aryl halides, nucleophiles | Ambient temperature, base | Mild conditions, high selectivity [16] |

| Cobalt-Catalyzed | Amines, isonitriles, azides | Room temperature, air-stable | Environmentally friendly [17] |

The application of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate in nickel-catalyzed cross-coupling reactions offers advantages in terms of cost-effectiveness and substrate scope [15]. Nickel catalysts have shown remarkable efficiency in coupling reactions involving carbon-oxygen bonds, which is particularly relevant given the presence of the trifluoromethoxy group [15]. The use of zinc as a reductant in these systems provides a practical alternative to traditional organometallic reagents, enabling the formation of complex fluorinated structures under mild conditions [15].

Copper-mediated coupling reactions represent another important catalytic application, particularly in the formation of carbon-nitrogen bonds [16]. The combination of electrochemistry with copper catalysis has emerged as a sustainable approach for various organic transformations, including those involving fluorinated substrates [16]. The electron-withdrawing properties of the trifluoromethoxy group can enhance the efficiency of copper-catalyzed processes by stabilizing key intermediates and facilitating electron transfer processes [16].

Recent advances in cobalt-catalyzed synthesis have demonstrated the utility of isocyanate-containing compounds in nitrene radical coupling reactions [17]. The cobalt(II)-catalyzed synthesis of sulfonyl guanidines using amines, isonitriles, and organic azides as nitrene sources provides a template for developing new methodologies incorporating 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate [17]. The formation of guanidine derivatives through cobalt-nitrene radical intermediates represents a novel application of isocyanate chemistry in catalytic transformations [17].